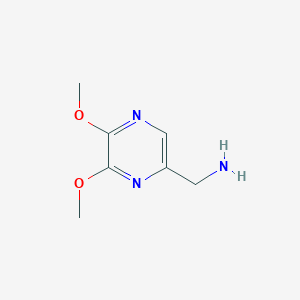

(5,6-Dimethoxypyrazin-2-yl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

(5,6-dimethoxypyrazin-2-yl)methanamine |

InChI |

InChI=1S/C7H11N3O2/c1-11-6-7(12-2)10-5(3-8)4-9-6/h4H,3,8H2,1-2H3 |

InChI Key |

NWXRASLSSQSYJG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(N=C1OC)CN |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 5,6 Dimethoxypyrazin 2 Yl Methanamine

Strategies for Pyrazine (B50134) Ring Construction and Functionalization

Classical Pyrazine Synthesis Approaches

Among the oldest and most fundamental methods for pyrazine ring synthesis are those based on the self-condensation of α-amino ketones. These classical approaches remain relevant for their straightforwardness in forming the pyrazine heterocycle.

Staedel-Rugheimer Pyrazine Synthesis: First reported in 1876, this method involves the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone intermediate. This intermediate then undergoes condensation and subsequent oxidation to yield the pyrazine ring.

Gutknecht Pyrazine Synthesis: A variation of the above, the Gutknecht synthesis (1879) also relies on the self-condensation of an α-amino ketone. The primary distinction lies in the method of preparing the α-amino ketone intermediate, which is typically generated by the reduction of an isonitroso ketone. The resulting dihydropyrazine is then dehydrogenated, often with reagents like mercury(I) oxide or through atmospheric oxygen, to furnish the aromatic pyrazine derivative.

Other classical methods include the condensation of α-diketones with 1,2-diaminoalkanes, followed by an oxidation step to form the pyrazine ring.

Transition Metal-Catalyzed Pyrazine Functionalization

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to functionalize heterocyclic rings like pyrazine. These methods offer a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, starting from halogenated pyrazine precursors.

Palladium-catalyzed reactions are particularly prominent in this area:

Suzuki-Miyaura Coupling: This reaction couples a halogenated pyrazine with an aryl or vinyl boronic acid and was one of the first cross-coupling reactions successfully applied to chloropyrazines. It is a versatile method for creating C-C bonds.

Heck, Sonogashira, and Stille Reactions: These are also widely used palladium-catalyzed methods for C-C bond formation on the pyrazine scaffold, enabling the introduction of a wide range of substituents.

Buchwald-Hartwig Amination: This reaction is a key method for forming C-N bonds, allowing for the direct amination of halo-pyrazines. It represents a significant advancement over traditional methods like nucleophilic aromatic substitution (SNAr), often providing milder reaction conditions and broader substrate scope.

These catalytic systems have become indispensable for the synthesis of complex, highly functionalized pyrazine derivatives for various applications.

Direct Synthesis Routes to (5,6-Dimethoxypyrazin-2-yl)methanamine

The direct synthesis of this compound involves a multi-step process that requires the strategic introduction of both the methoxy (B1213986) groups and the methanamine moiety onto the pyrazine ring.

Precursors and Starting Materials for this compound Synthesis

The selection of appropriate starting materials is crucial for an efficient synthesis. Common precursors are often di-halogenated pyrazines, which provide reactive sites for subsequent functionalization.

Alternative or Indirect Synthetic Pathways

A common strategy in the synthesis of aminomethyl-substituted heterocycles is the conversion of a more stable functional group, such as a nitrile or a halide, into the desired amine.

One plausible indirect route begins with the synthesis of 2,6-dimethoxypyrazine. This can be achieved from the commercially available 2,6-dichloropyrazine via a nucleophilic substitution reaction with sodium methoxide. The resulting 2,6-dimethoxypyrazine can then be subjected to a formylation reaction, for instance, through a Vilsmeier-Haack reaction, to introduce a formyl group at the 2-position, yielding 5,6-dimethoxypyrazine-2-carbaldehyde. This aldehyde can then undergo reductive amination with a suitable ammonia source, such as ammonia in the presence of a reducing agent like sodium cyanoborohydride, to afford the target compound, this compound.

Another viable approach involves the synthesis of 2-cyano-5,6-dimethoxypyrazine. This intermediate can be prepared from a corresponding halogenated precursor, such as 2-chloro-5,6-dimethoxypyrazine, through a cyanation reaction using a cyanide salt like copper(I) cyanide. The subsequent reduction of the nitrile group to a primary amine is a well-established transformation. This can be accomplished using various reducing agents, including lithium aluminum hydride (LiAlH4) in an ethereal solvent or through catalytic hydrogenation. Catalytic hydrogenation is often preferred due to milder reaction conditions and easier work-up procedures.

The following table summarizes a hypothetical reaction scheme for the reduction of 2-cyano-5,6-dimethoxypyrazine:

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 2-Cyano-5,6-dimethoxypyrazine | H₂, Pd/C, Ethanol, RT, 1 atm | This compound |

| 2 | 2-Cyano-5,6-dimethoxypyrazine | LiAlH₄, THF, 0 °C to RT | This compound |

A third potential pathway is the Gabriel synthesis, which is a classic method for preparing primary amines from alkyl halides. thermofisher.comnrochemistry.comwikipedia.orgmasterorganicchemistry.comlibretexts.org This would involve an intermediate, 2-(halomethyl)-5,6-dimethoxypyrazine, which could be synthesized from the corresponding 2-methyl-5,6-dimethoxypyrazine via radical halogenation. The 2-(halomethyl) derivative would then be reacted with potassium phthalimide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine. thermofisher.comnrochemistry.comwikipedia.orgmasterorganicchemistry.comlibretexts.org

The synthesis of this compound can also be envisioned through the chemical modification of other substituted pyrazine analogs. For instance, a synthetic route could start from 2-amino-5,6-dimethoxypyrazine. While direct conversion to the aminomethyl derivative is not straightforward, a multi-step sequence could be devised. This might involve diazotization of the amino group to form a diazonium salt, which could then be displaced by a cyanide group in a Sandmeyer-type reaction to yield 2-cyano-5,6-dimethoxypyrazine. As described previously, this nitrile can then be reduced to the target aminomethyl compound.

Another approach could involve the use of pyrazine-2-carboxylic acid derivatives. For example, 5,6-dimethoxypyrazine-2-carboxylic acid could be converted to the corresponding amide, which can then undergo a Hofmann rearrangement to yield the amine with one less carbon. However, to obtain the aminomethyl group, the carboxylic acid would first need to be reduced to the corresponding alcohol, 2-(hydroxymethyl)-5,6-dimethoxypyrazine. This alcohol could then be converted to a halide and subsequently transformed into the amine via methods like the Gabriel synthesis or direct amination with ammonia.

The following table outlines a possible transformation from a carboxylic acid analog:

| Step | Starting Material | Transformation | Intermediate/Product |

| 1 | 5,6-Dimethoxypyrazine-2-carboxylic acid | Esterification followed by reduction (e.g., with LiAlH₄) | (5,6-Dimethoxypyrazin-2-yl)methanol |

| 2 | (5,6-Dimethoxypyrazin-2-yl)methanol | Halogenation (e.g., with SOCl₂) | 2-(Chloromethyl)-5,6-dimethoxypyrazine |

| 3 | 2-(Chloromethyl)-5,6-dimethoxypyrazine | Amination (e.g., Gabriel synthesis or with NH₃) | This compound |

Isolation and Purification Techniques for Synthetic Intermediates

The successful synthesis of this compound relies heavily on the effective isolation and purification of its synthetic intermediates. Common techniques employed in pyrazine chemistry are applicable here.

For non-polar to moderately polar intermediates, such as 2,6-dimethoxypyrazine or 2-(chloromethyl)-5,6-dimethoxypyrazine, column chromatography on silica gel is a standard purification method. A gradient of ethyl acetate in hexanes is a typical eluent system.

For more polar intermediates, like those containing carboxylic acid or hydroxyl groups, adjustments to the chromatographic conditions are necessary. This may involve using more polar solvent systems or employing a different stationary phase, such as alumina.

Crystallization is another powerful purification technique, particularly for solid intermediates. The choice of solvent for crystallization is crucial and is often determined empirically. Common solvents for recrystallizing pyrazine derivatives include ethanol, methanol, ethyl acetate, and mixtures of these with less polar solvents like hexanes.

For basic intermediates, such as the final product this compound, acid-base extraction can be a highly effective purification strategy. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, transferring it to the aqueous phase. The aqueous layer can then be washed with an organic solvent to remove neutral impurities, followed by basification to regenerate the free amine, which can then be extracted back into an organic solvent.

The following table provides a summary of common purification techniques for pyrazine intermediates:

| Intermediate Type | Common Purification Techniques |

| Neutral, non-polar to moderately polar | Column chromatography (Silica gel), Crystallization |

| Polar (e.g., with -OH, -COOH) | Column chromatography (Silica gel or Alumina), Crystallization |

| Basic (e.g., with -NH₂) | Acid-base extraction, Column chromatography (Silica gel, often with a basic modifier like triethylamine in the eluent), Crystallization of a salt form |

Chemical Reactivity and Derivatization Strategies of 5,6 Dimethoxypyrazin 2 Yl Methanamine

Reactions at the Primary Amine Moiety

The primary aminomethyl group is a key handle for derivatization, behaving as a potent nucleophile and readily participating in a range of classical amine reactions.

Acylation and Amide Formation

The primary amine of (5,6-Dimethoxypyrazin-2-yl)methanamine undergoes facile acylation with various acylating agents, such as acyl chlorides or anhydrides, to yield stable amide derivatives. This reaction is typically performed in the presence of a non-nucleophilic base, like pyridine or triethylamine, to neutralize the acid byproduct (e.g., HCl). The transformation is robust and allows for the introduction of a wide array of functionalities onto the molecule. For instance, amidation of pyrazine (B50134) derivatives can be achieved using coupling agents like 1,1'-Carbonyldiimidazole (CDI) to activate a carboxylic acid for reaction with the amine .

Table 1: Representative Acylation Reactions This table presents hypothetical examples based on standard chemical principles.

| Acylating Agent | Base | Product |

| Acetyl Chloride | Triethylamine | N-((5,6-Dimethoxypyrazin-2-yl)methyl)acetamide |

| Benzoyl Chloride | Pyridine | N-((5,6-Dimethoxypyrazin-2-yl)methyl)benzamide |

| Acetic Anhydride | Triethylamine | N-((5,6-Dimethoxypyrazin-2-yl)methyl)acetamide |

| Succinic Anhydride | None | 4-(((5,6-Dimethoxypyrazin-2-yl)methyl)amino)-4-oxobutanoic acid |

Alkylation and Reductive Amination

While direct alkylation of the primary amine with alkyl halides is possible, it often leads to mixtures of mono- and di-alkylated products and is therefore difficult to control. A more effective and widely used method for controlled mono-alkylation is reductive amination (also known as reductive alkylation) wikipedia.orgmasterorganicchemistry.com. This one-pot procedure involves the reaction of the primary amine with a ketone or aldehyde to form an intermediate imine (or the corresponding protonated iminium ion), which is then reduced in situ to the desired secondary amine wikipedia.orgmasterorganicchemistry.comharvard.edu. Mild reducing agents that selectively reduce the iminium ion in the presence of the carbonyl starting material, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), are commonly employed masterorganicchemistry.comharvard.eduorganic-chemistry.org.

Table 2: Examples of Reductive Amination This table presents hypothetical examples based on established reductive amination protocols.

| Carbonyl Compound | Reducing Agent | Product |

| Acetone | NaBH(OAc)₃ | N-Isopropyl-(5,6-dimethoxypyrazin-2-yl)methanamine |

| Cyclohexanone | NaBH₃CN | N-Cyclohexyl-(5,6-dimethoxypyrazin-2-yl)methanamine |

| Benzaldehyde | NaBH(OAc)₃ | N-Benzyl-(5,6-dimethoxypyrazin-2-yl)methanamine |

| Formaldehyde | NaBH₃CN | (5,6-Dimethoxypyrazin-2-yl)-N-methylmethanamine |

Formation of Imines and Schiff Bases

The condensation of this compound with aldehydes or ketones under appropriate conditions yields imines, also known as Schiff bases. This reversible reaction involves a nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N) researchgate.net. Aromatic aldehydes are particularly effective at forming stable Schiff bases researchgate.net. These imine intermediates are central to the reductive amination process but can also be isolated as stable products, which are valuable in their own right for further synthetic transformations or as ligands in coordination chemistry.

Cyclization Reactions Involving the Aminomethyl Group

The aminomethyl group, in conjunction with the pyrazine ring, can participate in cyclization reactions to form more complex heterocyclic systems. One notable strategy is the Pictet-Spengler reaction, which traditionally involves the cyclization of a β-arylethylamine with a carbonyl compound wikipedia.orgnih.govresearchgate.net. While the title compound is an α-aryl-methanamine, analogous cyclizations onto activated heterocyclic rings are known. Such a reaction would involve the formation of an imine with an aldehyde, followed by an intramolecular electrophilic attack from the imine carbon onto the electron-rich C-3 position of the pyrazine ring, leading to a new fused ring system. The success of this reaction would depend on the nucleophilicity of the pyrazine ring, which is enhanced by the two methoxy (B1213986) groups. Other potential cyclizations include intramolecular condensations with suitable functional groups introduced via acylation or alkylation of the amine.

Electrophilic and Nucleophilic Substitution on the Pyrazine Ring

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature makes it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution cmu.eduacs.org. The two methoxy groups are electron-donating by resonance, which somewhat counteracts the ring's electron deficiency, making electrophilic attack more feasible than on an unsubstituted pyrazine, while simultaneously deactivating the ring towards nucleophilic attack.

Halogenation and its Utility for Cross-Coupling

Direct electrophilic halogenation of the pyrazine ring is often challenging due to its electron-deficient character cmu.eduacs.org. A more reliable strategy for introducing a halogen atom at the C-3 position is through a directed ortho-metalation (DoM) approach. This involves treating the pyrazine derivative with a strong base, such as an organolithium reagent (e.g., n-BuLi or lithium tetramethylpiperidide, LTMP), to selectively deprotonate the C-3 position, which is ortho to the existing substituents. The resulting lithiated intermediate can then be quenched with an electrophilic halogen source (e.g., I₂, Br₂, or C₂Cl₆) to install the desired halogen atom researchgate.net.

Once halogenated, the resulting 3-halo-(5,6-dimethoxypyrazin-2-yl)methanamine becomes a versatile substrate for a wide range of palladium-catalyzed cross-coupling reactions rsc.orgnih.gov. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds nih.govyoutube.com. The halogenated pyrazine can be coupled with various organometallic reagents, enabling the introduction of diverse substituents onto the pyrazine core.

Table 3: Potential Cross-Coupling Reactions of 3-Halo-(5,6-dimethoxypyrazin-2-yl)methanamine This table illustrates potential applications based on well-established cross-coupling methodologies.

| Reaction Name | Coupling Partner | Reagent/Catalyst | Product Substituent (at C-3) |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Base | Aryl |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Aryl, Vinyl, Alkyl |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl |

| Negishi Coupling | Organozinc reagent | Pd(PPh₃)₄ | Aryl, Alkyl |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | Amino |

This strategic halogenation followed by cross-coupling significantly expands the synthetic utility of the this compound scaffold, providing access to a vast chemical space of novel derivatives. rsc.org

Nitration and Reduction Pathways

The introduction of a nitro group onto the pyrazine ring of this compound represents a key transformation, as the nitro group can be subsequently reduced to an amino group, providing a handle for further functionalization. The electron-donating nature of the two methoxy groups and the aminomethyl group influences the regioselectivity of the nitration.

Research into the nitration of pyrazine compounds with electron-donating groups has identified effective nitrating systems. For instance, the nitration of 2,6-dimethoxypyrazine has been successfully achieved using a mixture of 20% oleum and potassium nitrate at room temperature. researchgate.net This suggests that similar conditions could be applicable to this compound. The directing effects of the substituents would likely favor nitration at the 3-position, which is ortho to one methoxy group and para to the other, and meta to the aminomethyl group.

Once the nitro group is installed, its reduction to an amino group can be accomplished through various methods. Catalytic hydrogenation using catalysts such as Raney Nickel has been shown to be an effective method for the reduction of dinitropyridines to their corresponding diamino derivatives. researchgate.net Other reducing agents like hydrazine hydrate in the presence of a catalyst or iron powder in acidic media are also commonly employed for the reduction of nitroarenes and can be considered for nitrated derivatives of this compound.

The resulting amino-substituted pyrazine can then serve as a versatile intermediate for the introduction of a wide range of functional groups, significantly expanding the synthetic utility of the starting material.

Table 1: Nitration and Reduction Reactions of Pyrazine Derivatives

| Substrate | Reaction | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| 2,6-Dimethoxypyrazine | Nitration | 20% Oleum, Potassium Nitrate, Room Temperature, 3h | Nitrated 2,6-dimethoxypyrazine | researchgate.net |

| 2,6-Diamino-3,5-dinitropyridine | Reduction | Raney Ni, Catalytic Hydrogenation | 2,3,5,6-Tetraaminopyridine | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic rings. wikipedia.orgmasterorganicchemistry.com In the context of this compound, the pyrazine ring is inherently electron-deficient, and this character is further enhanced by the presence of the nitrogen atoms. However, the two electron-donating methoxy groups can counteract this effect to some extent.

For an SNAr reaction to occur, a good leaving group is typically required on the aromatic ring, along with the presence of electron-withdrawing groups to activate the ring towards nucleophilic attack. masterorganicchemistry.com In the case of this compound, the methoxy groups themselves could potentially act as leaving groups, although they are not considered as reactive as halides.

The reactivity of heteroaromatic systems like pyridines and pyrazines in SNAr reactions is well-documented. wikipedia.org The nitrogen atoms in the ring can stabilize the negative charge of the Meisenheimer complex, which is the intermediate formed during the reaction. libretexts.org This stabilization is most effective when the attack occurs at positions ortho or para to the ring nitrogens.

Cross-Coupling Reactions Utilizing the Pyrazine Core

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org The pyrazine core of this compound can be functionalized through these methods, provided a suitable leaving group, such as a halide or a triflate, is present on the ring.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. rsc.org This reaction has been successfully applied to halogenated pyrazines to form C-C bonds. rsc.org For instance, chloropyrazines have been coupled with aryl boronic acids in good to excellent yields using conventional palladium-phosphine catalysts. rsc.org

To apply the Suzuki-Miyaura coupling to this compound, a halogenated precursor would be necessary. For example, a bromo or iodo substituent could be introduced at the 3-position of the pyrazine ring. This halo-derivative could then be reacted with a variety of aryl or vinyl boronic acids or esters to introduce new carbon-based substituents. The reaction conditions, including the choice of palladium catalyst, ligand, and base, would need to be optimized for the specific substrate.

Table 2: Examples of Suzuki-Miyaura Coupling on Pyrazine and Related Systems

| Substrate | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Chloropyrazine | Aryl boronic acids | Palladium-phosphine catalyst | Aryl-substituted pyrazines | rsc.org |

| 6,8-Dibromo-imidazo[1,2-a]pyrazine | Aryl boronic acids | Palladium catalyst | Mono- and diarylated imidazo[1,2-a]pyrazines | rsc.org |

| 4-Bromopyrazolo[1,5-a]pyrazines | Aryl(hetaryl)boronic acids | Pd(dppf)Cl2·CH2Cl2, Cs2CO3 | 4-Aryl(hetaryl)pyrazolo[1,5-a]pyrazines | enamine.net |

Heck and Sonogashira Reactions

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, and the Sonogashira reaction, a palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, are also valuable methods for C-C bond formation on the pyrazine core. rsc.orgnih.gov

Similar to the Suzuki-Miyaura coupling, a halogenated derivative of this compound would be required as a starting material. The Heck reaction would allow for the introduction of vinyl groups, while the Sonogashira reaction would enable the installation of alkynyl moieties. rsc.org These reactions have been successfully performed on chloropyrazines and other halogenated pyrazine systems. rsc.org

The Sonogashira coupling of chloropyrazine with phenylacetylene, for example, proceeds quantitatively to the corresponding diarylacetylene using a [Pd(allyl)Cl]2/PPh3 catalyst system. rsc.org This demonstrates the feasibility of such transformations on the pyrazine scaffold.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. wikipedia.orglibretexts.org This reaction is a powerful tool for the synthesis of arylamines. wikipedia.org

A halogenated derivative of this compound could be coupled with a wide range of primary and secondary amines under Buchwald-Hartwig conditions to introduce new nitrogen-based substituents. The choice of palladium catalyst and ligand is crucial for the success of this reaction, with bulky electron-rich phosphine ligands often being employed. nih.gov

The development of various generations of catalyst systems has expanded the scope of the Buchwald-Hartwig amination to include a wide variety of coupling partners under milder conditions. wikipedia.org This methodology offers a direct route to novel amino-functionalized pyrazine derivatives.

Modification of Methoxy Groups

The two methoxy groups on the pyrazine ring of this compound are potential sites for chemical modification. The most common transformation of aryl methyl ethers is demethylation to the corresponding phenols or hydroxypyrazines.

The degradation of methoxypyrazines in natural systems, such as in grapes and wine, can occur through O-demethylation. nih.gov This process can be influenced by factors such as temperature and light. nih.govnih.gov

In a laboratory setting, various reagents can be employed for the cleavage of aryl methyl ethers. Boron tribromide (BBr3) is a powerful and widely used reagent for this purpose. Other methods include the use of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or nucleophilic reagents such as lithium iodide (LiI) in pyridine.

The resulting dihydroxypyrazine derivative would offer new opportunities for functionalization. The hydroxyl groups could be alkylated, acylated, or converted to other functional groups, further diversifying the range of accessible derivatives of this compound.

Demethylation Reactions

A significant derivatization pathway for this compound involves the demethylation of its two methoxy groups to yield the corresponding dihydroxy pyrazine derivative. This transformation is a common strategy in medicinal chemistry to explore the pharmacological effects of substituting methoxy groups with hydroxyl groups, which can alter properties such as solubility, hydrogen bonding capacity, and metabolic stability. While specific experimental data for the demethylation of this compound is not extensively documented in publicly available literature, the reactivity can be inferred from established methods for the demethylation of aryl methyl ethers, particularly those on electron-rich or heterocyclic systems.

Common reagents for the cleavage of aryl methyl ethers include strong acids like hydrobromic acid (HBr) and Lewis acids such as boron tribromide (BBr₃). commonorganicchemistry.com The reaction with HBr typically requires elevated temperatures and can be harsh, potentially leading to low functional group tolerance. commonorganicchemistry.com Boron tribromide is a more versatile reagent that is effective at or below room temperature, offering a milder alternative. commonorganicchemistry.comorgsyn.org The general mechanism for demethylation with BBr₃ involves the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. commonorganicchemistry.com

For dimethoxy-substituted aromatic compounds, the choice of reagent and reaction conditions can sometimes allow for selective demethylation. However, in the case of this compound, the two methoxy groups are electronically similar, and achieving selective mono-demethylation would likely be challenging without specific directing group effects. It is generally expected that treatment with a sufficient excess of a demethylating agent like BBr₃ would lead to the cleavage of both methoxy groups.

The aminomethyl group present in the target molecule is a basic site that could be protonated under strongly acidic conditions, potentially influencing the course of the demethylation reaction. Protection of the amine functionality might be a consideration depending on the chosen demethylation method to avoid unwanted side reactions.

Table 1: Potential Demethylation Reagents and General Conditions

| Reagent | Typical Conditions | Remarks |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM), -78°C to room temperature | Mild and effective for aryl methyl ethers. commonorganicchemistry.comorgsyn.org |

| Hydrobromic Acid (HBr) | Acetic acid or aqueous solution, elevated temperatures | Harsher conditions, may have lower functional group tolerance. commonorganicchemistry.com |

| Aluminum Chloride (AlCl₃) | Organic solvent, variable temperature | Lewis acid that can effect demethylation. |

| Thiolates | Polar aprotic solvent (e.g., DMF), elevated temperatures | Strong nucleophiles for demethylation. commonorganicchemistry.com |

Influence of Dimethoxy Substitution on Reactivity

However, the pyrazine ring itself is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. nih.gov This inherent electron deficiency makes the pyrazine ring generally less reactive towards electrophilic attack compared to benzene. The presence of two electron-donating methoxy groups counteracts this electron deficiency to some extent, making the pyrazine ring more susceptible to electrophilic substitution than unsubstituted pyrazine. The positions ortho and para to the methoxy groups would be expected to be the most activated sites for electrophilic attack.

Conversely, the electron-donating nature of the methoxy groups would further deactivate the ring towards nucleophilic aromatic substitution, a reaction pathway that is more common for electron-deficient heterocycles.

The steric and electronic effects of the adjacent methoxy groups can also influence the reactivity of the aminomethyl group. researchgate.netresearchgate.net The increased electron density on the pyrazine ring may slightly modulate the basicity and nucleophilicity of the amine. Sterically, the methoxy groups are not in immediate proximity to the aminomethyl group at the 2-position and are therefore unlikely to cause significant steric hindrance for reactions involving the amine.

Table 2: Summary of the Influence of Dimethoxy Substitution

| Feature | Influence of Dimethoxy Groups |

| Pyrazine Ring Reactivity | |

| Towards Electrophiles | Increased reactivity compared to unsubstituted pyrazine due to electron donation from methoxy groups. |

| Towards Nucleophiles | Decreased reactivity compared to unsubstituted pyrazine. |

| Aminomethyl Group Reactivity | |

| Basicity/Nucleophilicity | May be subtly influenced by the electronic effects of the methoxy groups on the ring. |

| Steric Hindrance | Minimal steric hindrance from the 5- and 6-methoxy groups. |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

The proton NMR (¹H NMR) spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For (5,6-Dimethoxypyrazin-2-yl)methanamine, the spectrum is expected to be relatively simple, showing distinct signals for the aromatic proton, the aminomethyl protons, the amine protons, and the two methoxy (B1213986) groups.

The pyrazine (B50134) ring contains a single proton at the C-3 position. Its chemical shift is influenced by the electron-donating methoxy groups and the electron-withdrawing nature of the pyrazine ring itself, predicted to appear in the downfield aromatic region. The two methoxy groups at C-5 and C-6 are chemically equivalent and are expected to produce a sharp singlet. The aminomethyl (-CH₂NH₂) group protons will appear as a singlet, shifted downfield due to the adjacent nitrogen atom and the pyrazine ring. The amine (-NH₂) protons typically appear as a broad singlet, and their chemical shift can be variable depending on solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrazine-H (C3-H) | 7.8 - 8.2 | Singlet | 1H |

| -OCH₃ (C5 & C6) | 3.9 - 4.1 | Singlet | 6H |

| -CH₂NH₂ | 3.8 - 4.0 | Singlet | 2H |

| -CH₂NH₂ | 1.5 - 2.5 | Broad Singlet | 2H |

Note: Data is predicted based on theoretical principles and analysis of similar compounds. Solvent: CDCl₃.

The carbon-13 NMR (¹³C NMR) spectrum reveals the number of unique carbon environments in the molecule. The pyrazine ring is expected to show four distinct signals for its four carbon atoms. The carbons bearing the methoxy groups (C-5 and C-6) are expected to be the most downfield (highest ppm value) of the ring carbons due to the deshielding effect of the oxygen atoms. The carbon attached to the aminomethyl group (C-2) will also be significantly downfield. The unsubstituted carbon (C-3) will resonate at a chemical shift typical for aromatic CH groups in heteroaromatic systems. The methoxy carbons and the aminomethyl carbon will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (from DEPT) |

| C-2 | 150 - 155 | C |

| C-3 | 135 - 140 | CH |

| C-5 | 155 - 160 | C |

| C-6 | 155 - 160 | C |

| -OCH₃ (C5 & C6) | 53 - 56 | CH₃ |

| -CH₂NH₂ | 45 - 50 | CH₂ |

Note: Data is predicted based on theoretical principles and analysis of similar compounds. Solvent: CDCl₃.

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). For this molecule, a key COSY correlation would be expected between the aminomethyl protons (-CH₂) and the amine protons (-NH₂), although the latter's signal broadening might make this difficult to observe. No other significant correlations are expected due to the isolation of the proton systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would be used to definitively assign the carbon signals for C-3, the aminomethyl group, and the methoxy groups based on their corresponding proton signals. For instance, the proton signal around 7.8-8.2 ppm would correlate with the carbon signal at 135-140 ppm, confirming the C3-H assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular structure. Key expected HMBC correlations include:

The pyrazine proton (H-3) correlating to carbons C-2, C-5, and the carbon of the aminomethyl group.

The aminomethyl protons (-CH₂) correlating to the pyrazine carbons C-2 and C-3.

The methoxy protons (-OCH₃) correlating to their respective attached carbons (C-5 and C-6).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. A NOESY spectrum would show a correlation between the methoxy protons and the pyrazine proton (H-3), confirming their spatial proximity on the ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C₇H₁₁N₃O₂), the exact mass of the protonated molecule ([M+H]⁺) can be calculated and compared to the experimentally measured value to confirm its composition.

Calculated Exact Mass

| Ion Formula | Calculated Exact Mass (m/z) |

| [C₇H₁₂N₃O₂]⁺ | 170.0924 |

Tandem mass spectrometry (MS/MS) involves selecting the parent ion (in this case, m/z 170.09) and inducing its fragmentation to produce smaller daughter ions. The fragmentation pattern provides valuable structural information. The primary fragmentation pathways for protonated this compound are predicted to involve the loss of small neutral molecules from the aminomethyl and methoxy substituents. nih.govnih.gov

A primary fragmentation route for benzylamine-like structures is the loss of ammonia (NH₃). nih.govnih.gov Another expected fragmentation is the loss of a methyl radical (•CH₃) from one of the methoxy groups, followed by the loss of carbon monoxide (CO).

Predicted MS/MS Fragmentation Data for [M+H]⁺

| Predicted m/z | Proposed Lost Fragment | Proposed Fragment Ion Structure |

| 153.0658 | NH₃ | [C₇H₉N₂O₂]⁺ (Resulting from loss of ammonia) |

| 155.0767 | •CH₃ | [C₆H₉N₃O₂]⁺ (Resulting from loss of a methyl radical) |

| 142.0818 | CH₂O | [C₆H₁₀N₃O]⁺ (Resulting from loss of formaldehyde from a methoxy group) |

| 125.0505 | •CH₃ + 2CO | [C₄H₅N₃]⁺ (Further fragmentation after initial losses) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. An IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed in wavenumbers, cm⁻¹).

For this compound, the IR spectrum would be expected to show characteristic absorption bands for its constituent functional groups. The primary amine (-NH₂) group would typically exhibit two sharp bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric N-H stretching vibrations. The C-H stretching vibrations of the methoxy (-OCH₃) and methylamine (-CH₂NH₂) groups would appear around 2850-3000 cm⁻¹. The aromatic pyrazine ring would show C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. Furthermore, characteristic C-O stretching bands for the methoxy groups would be expected in the 1000-1300 cm⁻¹ range.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3300-3500 (two bands) |

| Aliphatic C-H (-CH₂, -CH₃) | C-H Stretch | 2850-3000 |

| Aromatic C-H | C-H Stretch | ~3000-3100 |

| Pyrazine Ring | C=N, C=C Stretch | 1400-1600 |

| Methoxy Group (-OCH₃) | C-O Stretch | 1000-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule.

The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions associated with the pyrazine ring. The presence of the methoxy and aminomethyl substituents would likely cause a bathochromic (red) shift in the λmax values compared to unsubstituted pyrazine, due to their electron-donating nature which extends the conjugation of the system. The solvent used for analysis can also influence the position and intensity of the absorption bands.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating components of a mixture. In HPLC, the sample is passed through a column packed with a stationary phase, and a liquid mobile phase is pumped through the column at high pressure. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

For the purity assessment of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). A UV detector would be suitable for detecting the compound as it elutes from the column. The purity of the sample would be determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, the sample is vaporized and separated based on its volatility and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and structure of the compound.

GC-MS analysis of this compound would provide its retention time, which is a characteristic property under specific GC conditions, and its mass spectrum. The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, as well as a characteristic fragmentation pattern that could be used to confirm its structure.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. The technique involves directing a beam of X-rays onto a single crystal of the compound. The X-rays are diffracted by the electrons in the crystal, creating a unique diffraction pattern. By analyzing this pattern, the precise arrangement of atoms in the crystal lattice can be determined.

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. This data is invaluable for understanding the compound's physical and chemical properties.

Role As a Synthetic Scaffold and Building Block in Chemical Research

Precursor for Diverse Heterocyclic Systems

The aminomethylpyrazine structure is a logical precursor for the synthesis of a wide range of heterocyclic systems. The primary amine can act as a nucleophile to react with various electrophiles, leading to the formation of new ring systems.

The synthesis of fused pyrazine (B50134) systems, such as triazolopyrazines, often involves the cyclization of a suitably substituted pyrazine precursor. For example, a common route to a researchgate.netgoogle.comsigmaaldrich.comtriazolo[4,3-a]pyrazine core involves the reaction of a hydrazinylpyrazine with a one-carbon electrophile. While this general strategy is known, no specific examples employing (5,6-Dimethoxypyrazin-2-yl)methanamine as the starting material to first form a hydrazinyl intermediate and then a triazolopyrazine ring system are documented. Research on the synthesis of triazolopyrazines tends to start from other precursors, such as 2-chloropyrazines.

The incorporation of a pyrazine moiety into larger, more complex polycyclic frameworks is a strategy used to develop novel compounds with unique three-dimensional shapes and biological activities. The aminomethyl group of this compound could theoretically be used in reactions like the Pictet-Spengler reaction or other multi-step cyclization sequences to build such structures. However, the scientific literature lacks any published research demonstrating the use of this specific compound in the synthesis of polycyclic systems.

Utility in the Development of Chemical Libraries

Chemical libraries are collections of diverse small molecules used in high-throughput screening to identify new drug leads. Scaffolds that allow for the easy introduction of diversity are highly valued in this context.

Combinatorial chemistry enables the rapid synthesis of large numbers of compounds in a systematic way. The structure of this compound is amenable to combinatorial approaches, where the amine handle could be reacted with a diverse set of building blocks (e.g., carboxylic acids, aldehydes, or sulfonyl chlorides) to generate a library of derivatives. Despite this potential, no studies have been published that report the use of this compound as a scaffold in a combinatorial chemistry setting.

Parallel synthesis is a technique used to produce a series of related compounds simultaneously in separate reaction vessels. This method is often used for lead optimization in drug discovery. An array of analogs of a lead compound containing the this compound core could be synthesized to explore structure-activity relationships. However, there is no documented evidence of this compound being used in parallel synthesis campaigns.

Application in Ligand Design for Chemical Biology Studies

Ligands are molecules that bind to specific biological targets, such as proteins or nucleic acids. The pyrazine ring is a known bioisostere for other aromatic rings and is present in numerous biologically active molecules. The methoxy (B1213986) and aminomethyl groups on this compound could serve as important interaction points (hydrogen bond donors/acceptors) for binding to a biological target. Despite this, no specific research was found that details the design, synthesis, and study of ligands derived from this compound for the purpose of investigating molecular interactions in a chemical biology context.

Scaffold for Modulating Protein-Ligand Interactions (In Vitro Studies)

The ability to modulate the interactions between proteins and ligands is a fundamental goal in drug discovery and chemical biology. In vitro studies are crucial for the initial assessment of a compound's potential to interact with a biological target. While direct in vitro studies specifically highlighting this compound are not extensively documented in publicly available literature, the broader class of pyrazine-containing molecules has demonstrated significant activity in this area. These compounds serve as valuable scaffolds for the design of enzyme inhibitors and receptor antagonists. The aminomethyl group of this compound can be readily acylated or alkylated to introduce a variety of functional groups, allowing for the systematic exploration of the chemical space around a protein's binding pocket. Similarly, the methoxy groups can be demethylated to reveal hydroxyl functionalities, which can act as hydrogen bond donors or be further functionalized.

Techniques commonly employed to evaluate the modulation of protein-ligand interactions by novel compounds synthesized from scaffolds like this compound are summarized in the table below.

| In Vitro Technique | Information Obtained | Typical Sample Requirements |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) | High concentration of protein and ligand |

| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding (kon and koff), binding affinity (Kd) | Immobilized protein, ligand in solution |

| Fluorescence Polarization (FP) | Binding affinity (Kd) | Fluorescently labeled ligand |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural details of the protein-ligand complex, identification of the binding site | Isotopically labeled protein |

Probing Receptor Binding Sites (In Silico and In Vitro)

Understanding the precise nature of the interactions within a receptor's binding site is paramount for rational drug design. This compound provides a framework for the development of molecular probes to map these interactions. In silico modeling, or computer-aided drug design, can be used to predict how derivatives of this scaffold might dock into a target binding site. These computational predictions can then guide the synthesis of a focused library of compounds for in vitro testing.

Potential as a Motif for Materials Science and Supramolecular Chemistry

Beyond its applications in the life sciences, the structural attributes of this compound make it an intriguing candidate for the development of novel materials and supramolecular assemblies. The ability of the pyrazine ring to participate in π-π stacking interactions and the coordinating capabilities of its nitrogen atoms open up avenues for the construction of ordered, functional architectures.

Incorporation into Polymeric Structures

The bifunctional nature of this compound, with its reactive amine and the potential for functionalization of the pyrazine ring, allows for its incorporation into polymeric backbones or as pendant groups. For instance, the primary amine can react with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The resulting polymers would feature the dimethoxypyrazine unit regularly spaced along the chain, potentially imparting unique optical, electronic, or thermal properties to the material. The presence of the pyrazine rings could also influence the polymer's morphology and processability.

Future Research Directions and Unexplored Potential

Exploration of Novel and Greener Synthetic Methodologies

The development of sustainable and efficient synthetic routes is a paramount goal in modern chemistry. For (5,6-Dimethoxypyrazin-2-yl)methanamine, future research could pivot from traditional multi-step procedures to more innovative and environmentally benign methodologies. tandfonline.com

Key areas for exploration include:

Catalytic Dehydrogenative Coupling: The use of earth-abundant metal catalysts, such as manganese pincer complexes, has proven effective for the synthesis of substituted pyrazines from 2-amino alcohols. acs.orgnih.gov This atom-economical approach generates only water and hydrogen gas as byproducts, representing a significant green advantage. acs.org Investigating the applicability of such catalysts for the synthesis of the target molecule from appropriate precursors could lead to a more sustainable manufacturing process.

Biocatalytic Approaches: Enzyme-catalyzed reactions offer high selectivity under mild conditions. The use of lipases, for instance, has been demonstrated in the synthesis of pyrazinamide derivatives from pyrazine (B50134) esters and amines in a continuous-flow system, offering a greener alternative to traditional chemical methods. nih.gov Exploring enzymatic pathways for the synthesis or modification of this compound could provide a highly efficient and sustainable route.

Solvent-Free and Catalyst-Free Conditions: Recent advancements have shown the feasibility of synthesizing substituted pyrazines under solvent-free and catalyst-free conditions, often involving one-pot pseudo four-component reactions. researchgate.net Adapting these green chemistry principles to the synthesis of this compound could drastically reduce chemical waste and energy consumption. tandfonline.comresearchgate.net

| Methodology | Key Features | Potential Advantages | Relevant Research |

|---|---|---|---|

| Dehydrogenative Coupling | Use of earth-abundant metal catalysts (e.g., Manganese). | Atom-economical, forms H2 and water as byproducts. | acs.orgnih.gov |

| Biocatalysis | Enzyme-catalyzed reactions (e.g., Lipases). | High selectivity, mild reaction conditions, reduced waste. | nih.gov |

| Solvent-Free Synthesis | One-pot, multi-component reactions without solvents. | Environmentally benign, reduced cost and waste. | researchgate.net |

Advanced Functionalization and Derivatization Reactions

The molecular scaffold of this compound offers multiple sites for chemical modification: the pyrazine ring carbons, the nitrogen atoms of the ring, and the primary amine of the methanamine group.

Future research should focus on:

C-H Functionalization: Direct C-H functionalization of the pyrazine ring is a powerful tool for creating complex molecules without the need for pre-functionalized starting materials. nih.gov Iron-catalyzed C-H functionalization has been used in the total synthesis of pyrazine-containing natural products. nih.gov Applying such methods to the C-3 position of this compound could provide direct access to a wide array of novel derivatives.

Cross-Coupling Reactions: The pyrazine ring is amenable to various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. tandfonline.comresearchgate.net These reactions could be employed to introduce aryl, heteroaryl, or other functional groups onto the pyrazine core, assuming a suitable handle (e.g., a halogen) is first installed.

Derivatization of the Aminomethyl Group: The primary amine is a versatile functional group that can be readily converted into amides, sulfonamides, ureas, and other functionalities. nih.gov These modifications would not only explore new chemical space but also allow for the modulation of the compound's physicochemical properties.

In-depth Computational Studies on Reactivity and Conformational Dynamics

Computational chemistry provides invaluable insights into molecular structure, stability, and reactivity. For this compound, theoretical studies are essential to guide synthetic efforts and understand its intrinsic properties.

Key areas for computational investigation include:

Reactivity Prediction: Density Functional Theory (DFT) can be used to calculate molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui functions to predict the most likely sites for electrophilic and nucleophilic attack. chemrxiv.org Such studies can elucidate how the methoxy (B1213986) and aminomethyl groups modulate the reactivity of the pyrazine ring. mostwiedzy.plbohrium.com

Conformational Analysis: The aminomethyl side chain has rotational freedom. Understanding its conformational preferences is crucial, as different conformers can have different properties and biological activities. nih.govnih.gov Potential energy surface (PES) scanning can identify the most stable rotameric forms. nih.gov Studies on similar alkyl-substituted pyrazines have shown that interactions with the ring nitrogen atoms can significantly influence conformational preferences. dtic.mil

Hydrogen Bonding: Intramolecular hydrogen bonding between the aminomethyl group and the ring nitrogen or methoxy oxygen atoms could play a significant role in stabilizing certain conformations. nih.gov Quantum Theory of Atoms in Molecules (QTAIM) calculations can be used to evaluate the nature and strength of these potential interactions. nih.gov

Development of High-Throughput Synthesis for Analog Libraries

To rapidly explore the chemical space around the this compound scaffold, high-throughput synthesis (HTS) methodologies are indispensable. The development of robust protocols for parallel synthesis would accelerate the discovery of new derivatives with interesting properties.

Future efforts should be directed towards:

Solid-Phase Synthesis: Attaching the this compound core to a solid support would facilitate the purification of reaction products and enable the rapid synthesis of a library of analogs through derivatization of the amine or the pyrazine ring. nih.gov

Combinatorial Chemistry: By combining a set of building blocks with the core scaffold in a systematic manner, large and diverse libraries of compounds can be generated. nih.gov This approach is particularly well-suited for exploring the structure-activity relationships of pyrazine derivatives.

Flow Chemistry: Continuous-flow systems offer precise control over reaction parameters, enhanced safety, and ease of scalability. nih.gov Developing a flow-based synthesis for analogs of this compound would enable the efficient and automated production of compound libraries.

Investigation of Unique Physicochemical Properties and Their Chemical Applications

The specific arrangement of two methoxy groups and an aminomethyl group on the pyrazine ring suggests that this compound may possess unique physicochemical properties that could be harnessed for various chemical applications.

Promising areas of investigation include:

Electronic and Photophysical Properties: The electron-donating methoxy groups and the aminomethyl group are expected to influence the electronic structure of the pyrazine ring. This could lead to interesting photophysical properties, such as fluorescence. nih.gov The study of related pyrazine derivatives has shown that substitution can lead to solvatochromism, where the color of the compound changes with the polarity of the solvent. researchgate.netnih.gov Investigating the absorption and emission properties of the title compound in various solvents is warranted.

Coordination Chemistry: The nitrogen atoms of the pyrazine ring and the aminomethyl group are potential coordination sites for metal ions. rsc.org The resulting metal complexes could have interesting catalytic, magnetic, or optical properties. The flexible nature of the aminomethyl side chain could allow for the formation of unique coordination polymers. researchgate.net

Supramolecular Chemistry: The hydrogen bond donor and acceptor sites on the molecule make it a candidate for building block in supramolecular assemblies. researchgate.net Its ability to form predictable, ordered structures through non-covalent interactions could be explored for applications in materials science.

| Property | Rationale for Investigation | Potential Chemical Applications | Relevant Research on Analogs |

|---|---|---|---|

| Photophysics (Fluorescence, Solvatochromism) | Electron-donating groups on the pyrazine ring can induce emissive properties. | Polarity sensors, fluorescent probes. | researchgate.netnih.gov |

| Coordination Chemistry | Multiple nitrogen-based ligand sites for metal binding. | Catalysts, functional materials, coordination polymers. | rsc.orgresearchgate.net |

| Supramolecular Assembly | Presence of hydrogen bond donors and acceptors. | Crystal engineering, development of novel materials. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5,6-Dimethoxypyrazin-2-yl)methanamine, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination of pyrazine precursors. For example, substituting 5,6-dimethoxypyrazine with formaldehyde and ammonium chloride under acidic conditions can yield the target compound. Key parameters include:

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.

- Solvent : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity, as described for structurally similar pyrazinamines .

- Data Consideration : Monitor reaction progress via TLC and confirm purity using HPLC (>98% by area normalization).

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Elucidation : Use H/C NMR to confirm methoxy and methanamine groups. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm, while the methanamine NH appears as a broad singlet (δ 1.5–2.5 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) should show [M+H] at m/z 198.1 (calculated for CHNO).

- Purity Analysis : HPLC with a C18 column (UV detection at 254 nm) and IR spectroscopy (N-H stretch ~3350 cm) are standard .

Q. How does the compound’s reactivity vary under different pH conditions?

- Methodological Answer :

- Acidic Conditions : Protonation of the amine group increases electrophilicity, facilitating acylation or alkylation reactions.

- Basic Conditions : Deprotonation may occur, enabling nucleophilic substitution at the pyrazine ring.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways, such as demethylation or oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Data Validation : Cross-validate assays (e.g., antimicrobial MIC tests) using standardized protocols (CLSI guidelines) and control compounds.

- Structure-Activity Relationship (SAR) : Compare substituent effects; for example, chloro vs. methoxy groups alter electron density and binding affinity to targets like bacterial topoisomerases .

- Meta-Analysis : Aggregate data from PubChem and ECHA databases to identify trends in bioactivity outliers .

Q. How can computational modeling predict the compound’s interaction with neurological targets (e.g., serotonin receptors)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to 5-HT receptors. Optimize the protonation state of the methanamine group at physiological pH.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key interactions may include hydrogen bonds with Ser159 and π-stacking with Phe234 .

- Validation : Compare predictions with experimental IC values from radioligand displacement assays .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer :

- Process Optimization : Transition from batch to flow chemistry (e.g., microreactors) to improve heat/mass transfer and reduce by-products.

- Cost Analysis : Compare reagent costs (e.g., formaldehyde vs. paraformaldehyde) and solvent recovery efficiency.

- Regulatory Compliance : Follow ICH Q11 guidelines for critical quality attributes (CQAs), such as residual solvent limits (<500 ppm for DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.